molecular formula C31H27ClN4O3S B11644576 4-(4-chlorophenyl)-5-cyano-6-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-(2-methylphenyl)pyridine-3-carboxamide

4-(4-chlorophenyl)-5-cyano-6-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-(2-methylphenyl)pyridine-3-carboxamide

Cat. No.: B11644576
M. Wt: 571.1 g/mol
InChI Key: IEKLYNPVBLLWIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-CHLOROPHENYL)-5-CYANO-6-({[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-N-(2-METHYLPHENYL)PYRIDINE-3-CARBOXAMIDE is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with various functional groups such as cyano, chlorophenyl, and ethoxyphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-CHLOROPHENYL)-5-CYANO-6-({[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-N-(2-METHYLPHENYL)PYRIDINE-3-CARBOXAMIDE involves multiple steps. One common method starts with the cycloaddition reaction of α-cyanocinnamonitrile derivative with ethyl acetoacetate in the presence of piperidine, yielding ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate . This intermediate undergoes further functionalization and cyclization reactions to form the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-CHLOROPHENYL)-5-CYANO-6-({[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-N-(2-METHYLPHENYL)PYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

4-(4-CHLOROPHENYL)-5-CYANO-6-({[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-N-(2-METHYLPHENYL)PYRIDINE-3-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-CHLOROPHENYL)-5-CYANO-6-({[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-N-(2-METHYLPHENYL)PYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-CHLOROPHENYL)-5-CYANO-6-({[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-N-(2-METHYLPHENYL)PYRIDINE-3-CARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C31H27ClN4O3S

Molecular Weight

571.1 g/mol

IUPAC Name

4-(4-chlorophenyl)-5-cyano-6-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-2-methyl-N-(2-methylphenyl)pyridine-3-carboxamide

InChI

InChI=1S/C31H27ClN4O3S/c1-4-39-24-15-13-23(14-16-24)35-27(37)18-40-31-25(17-33)29(21-9-11-22(32)12-10-21)28(20(3)34-31)30(38)36-26-8-6-5-7-19(26)2/h5-16H,4,18H2,1-3H3,(H,35,37)(H,36,38)

InChI Key

IEKLYNPVBLLWIN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC(=C(C(=C2C#N)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=CC=C4C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.